tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate
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Overview
Description
tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxybutyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyano-2-hydroxybutyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate protecting group in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It can also be used in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: this compound has potential applications in the development of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. It can also be used as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-methylpyridin-2-yl)carbamate
Uniqueness: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is unique due to the presence of both a cyano group and a hydroxybutyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2353806-61-6 |
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Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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